molecular formula C4H4N2O2S B15247778 Pyrimidine-2-sulfinic acid CAS No. 288400-79-3

Pyrimidine-2-sulfinic acid

Cat. No.: B15247778
CAS No.: 288400-79-3
M. Wt: 144.15 g/mol
InChI Key: RKNRIAHABHXEPY-UHFFFAOYSA-N
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Description

Pyrimidine-2-sulfinic acid is a chemical reagent of interest in scientific research, particularly in the development of novel bioconjugation strategies. Research into related 2-sulfonylpyrimidine compounds has highlighted their utility as tunable covalent warheads for the chemoselective modification of biomolecules, such as cysteine residues in proteins . These reactions can result in stable adducts and are valuable for creating bioconjugates with applications in biochemical probes, bioimaging, and the study of protein function . As a sulfinic acid derivative, this compound may also serve as a key synthetic intermediate or building block for the preparation of more complex sulfonyl-based functional groups, including sulfonamides and sulfonic acid esters. Researchers can leverage this compound to explore new pathways in heterocyclic and medicinal chemistry. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

288400-79-3

Molecular Formula

C4H4N2O2S

Molecular Weight

144.15 g/mol

IUPAC Name

pyrimidine-2-sulfinic acid

InChI

InChI=1S/C4H4N2O2S/c7-9(8)4-5-2-1-3-6-4/h1-3H,(H,7,8)

InChI Key

RKNRIAHABHXEPY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)S(=O)O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Pyrimidine 2 Sulfinic Acid

Direct Synthetic Routes to Pyrimidine-2-sulfinic Acid

Direct synthetic routes to this compound are not extensively documented in the literature, likely due to the inherent instability of free sulfinic acids. However, the synthesis of its more stable salt, sodium pyrimidine-2-sulfinate, has been achieved and serves as a viable precursor.

The most promising laboratory-scale synthesis of a this compound derivative is the preparation of its sodium salt. This typically involves a two-step process starting from the readily available 2-mercaptopyrimidine (B73435).

The general approach involves:

Oxidation of the Thiol: 2-Mercaptopyrimidine is first oxidized to the corresponding pyrimidinyl sulfone. This oxidation can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice.

Cleavage of the Sulfone: The resulting pyrimidinyl sulfone is then cleaved to yield the desired sulfinate salt. This is often accomplished by nucleophilic displacement with a reagent like sodium methoxide (B1231860) in methanol (B129727).

A representative, though not fully detailed, procedure is the synthesis of optically pure sulfinate salts from chiral 2-mercaptopyrimidines, which involves oxidation with m-CPBA to the sulfone, followed by cleavage with sodium methoxide to yield the enantiomerically pure sulfinate. worktribe.com

Table 1: Representative Synthesis of a Pyrimidine (B1678525) Sulfinate Salt

Step Reactants Reagents Product Notes
1. Oxidation 2-Mercaptopyrimidine m-CPBA Pyrimidine-2-sulfonylpyrimidine The sulfone is a stable intermediate. worktribe.com
2. Cleavage Pyrimidine-2-sulfonylpyrimidine Sodium methoxide in methanol Sodium pyrimidine-2-sulfinate The sulfinate salt is more stable than the free acid. worktribe.com

This table is a representation of a general synthetic strategy and specific reaction conditions would need to be optimized for this compound.

The free this compound can be generated in situ by the careful acidification of its corresponding sulfinate salt, though it is often used immediately in subsequent reactions due to its instability. wikipedia.org

Specific industrial-scale synthesis methods for this compound are not publicly available. However, insights can be drawn from the large-scale production of structurally related pyrimidine sulfones. A key strategy for industrial synthesis is the "sulfone displacement approach." acs.org This method involves the oxidation of a thioether precursor to a sulfone, which then acts as an excellent leaving group for nucleophilic substitution.

For a hypothetical industrial synthesis of a this compound derivative, the following considerations would be crucial:

Starting Material Availability and Cost: The process would likely start from an inexpensive and readily available pyrimidine precursor, such as 2-chloropyrimidine (B141910) or 2-mercaptopyrimidine.

Oxidation Step: The choice of oxidant for the conversion of the thioether/thiol to the sulfone is critical. While laboratory-scale syntheses often use m-CPBA, industrial processes might favor cheaper and safer oxidants like hydrogen peroxide with a suitable catalyst.

Reaction Conditions and Safety: The process would need to be optimized for temperature, pressure, and reaction time to ensure high yield and purity while minimizing energy consumption and the formation of hazardous byproducts. The exothermic nature of oxidation reactions requires careful thermal management.

Work-up and Purification: Efficient and scalable methods for isolating and purifying the final sulfinate salt would be necessary. This could involve crystallization or other precipitation techniques.

Waste Management: The environmental impact of the process would need to be considered, with a focus on minimizing and treating waste streams.

Table 2: Comparison of Potential Industrial Routes

Route Starting Material Key Intermediate Advantages Challenges
Oxidation of Thiol 2-Mercaptopyrimidine Pyrimidine-2-sulfone Direct route to the desired sulfur oxidation state. Potential for over-oxidation to sulfonic acid; handling of thiols.
Sulfone Displacement 2-Chloropyrimidine 2-(Alkylsulfonyl)pyrimidine Utilizes a stable and reactive intermediate; avoids direct handling of thiols in later stages. acs.org Requires an additional step to introduce the sulfur moiety.

This compound as a Precursor in Complex Molecule Synthesis

The reactivity of the sulfinate group makes this compound and its derivatives valuable intermediates in the synthesis of more complex, often biologically active, molecules.

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. The modification of the pyrimidine base is a common strategy to alter the biological activity and metabolic stability of these compounds. While direct use of this compound is not explicitly detailed, the corresponding sulfones are key intermediates.

Pyrimidine sulfones, which can be derived from the oxidation of the corresponding thiols or sulfinic acids, are excellent electrophiles. They can undergo nucleophilic substitution reactions with various nucleophiles, including the protected sugar moieties required for nucleoside synthesis. For instance, pyrimidine nucleosides with a reactive (β-chlorovinyl)sulfone group at the C5 position have been synthesized and shown to react with nucleophiles like thiols and amines. nih.gov

Furthermore, the synthesis of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogs has been reported, highlighting the importance of sulfur-containing pyrimidine derivatives in this field. worktribe.comresearchgate.netresearchgate.netchemrxiv.orgrsc.org These syntheses often involve the coupling of a modified thiosugar with a pyrimidine base. The sulfinyl group in these analogs introduces chirality and can significantly impact their biological properties.

A direct synthetic pathway for kinetin (B1673648) (N6-furfuryladenine) involving 4-Hydroxy-5,6-diaminothis compound is not supported by the available scientific literature. The established and widely accepted synthesis of kinetin involves the reaction of a purine (B94841) derivative, typically 6-methylmercaptopurine, with furfurylamine. nih.govresearchgate.net

The biosynthesis of kinetin is thought to occur from the oxidative damage of deoxyribose in DNA to produce furfural, which then reacts with an adenine (B156593) base. researchgate.net

While there is no direct evidence for the involvement of the specified pyrimidine derivative in kinetin synthesis, 4,5-diaminopyrimidines are important precursors for the synthesis of purines. researchgate.net For example, 4,5-diaminopyrimidine (B145471) can be cyclized to form the purine ring system. It is conceivable, though not demonstrated, that a highly functionalized pyrimidine like 4-hydroxy-5,6-diaminopyrimidine could be a starting point for the synthesis of a purine, which could then be converted to kinetin. However, the presence of the 2-sulfinic acid group in this hypothetical pathway is not documented.

Table 3: Established Synthesis of Kinetin

Starting Material Reagent Product Reference
6-Methylmercaptopurine Furfurylamine Kinetin nih.govresearchgate.net

Chemoenzymatic and Biosynthetic Approaches to this compound Formation

The use of enzymes for the synthesis of chiral molecules and the elucidation of biosynthetic pathways are rapidly advancing fields. While specific enzymes for the production of this compound have not been identified, general principles of enzymatic sulfoxidation provide a basis for potential future developments.

Enzymes such as cysteine dioxygenase are known to catalyze the oxidation of thiols to sulfinic acids in biological systems. wikipedia.org It is plausible that a similar monooxygenase could be identified or engineered to act on 2-mercaptopyrimidine. The enzymatic approach could offer high selectivity and milder reaction conditions compared to traditional chemical methods.

Recent discoveries in microbial secondary metabolism have revealed the biosynthesis of natural products containing the rare acylsulfenic acid functionality, which involves a flavin-dependent S-hydroxylase. acs.orgnih.govresearchgate.net This discovery suggests that the enzymatic machinery for the formation of sulfenic acids, which are immediate precursors to sulfinic acids upon further oxidation, may be more widespread in nature than previously thought. The exploration of microbial genomes could therefore lead to the discovery of novel biocatalysts for the synthesis of this compound.

Formation of this compound as a Transformation Product

This compound is notably generated as a leaving group in nucleophilic aromatic substitution (SNAr) reactions involving 2-sulfonylpyrimidine and 2-sulfonamidopyrimidine derivatives. These reactions are of significant interest in the field of chemical biology and drug discovery, particularly in the context of covalent inhibitors that target nucleophilic residues like cysteine in proteins.

The cleavage of a sulfonamide group from the C2 position of a pyrimidine ring to yield a this compound derivative is a key transformation in the mechanism of action for a class of covalent inhibitors. Research has identified 2-sulfonyl and 2-sulfonamide pyrimidines as effective agents for the covalent modification of proteins. acs.orgnih.gov

In these reactions, a nucleophilic residue from a protein, typically the thiol group of a cysteine, attacks the electrophilic C2 position of the pyrimidine ring. This results in an S-arylated protein and the displacement of the sulfonamide group, which is released as the corresponding sulfinic acid. nih.gov This process highlights the role of the pyrimidine-2-sulfonamide (B129813) as a precursor that, upon cleavage, generates the sulfinic acid derivative.

Studies have shown that 2-sulfonamide pyrimidine analogues can be more potent than their 2-sulfonyl counterparts in certain biological applications, such as the inhibition of WRN helicase activity. nih.gov The sulfonamide NH group plays a crucial role in the binding affinity of the compound to the target protein, which in turn facilitates the subsequent covalent modification and release of the sulfinic acid. acs.org

The general transformation can be represented as follows:

Table 1: Transformation of Pyrimidine-2-sulfonamide Derivatives

Precursor Compound Reactant Product 1 (Covalently Modified) Product 2 (Leaving Group)
2-Sulfonamidopyrimidine Protein (with Cysteine) Protein-S-pyrimidine This compound
2-Sulfonylpyrimidine Protein (with Cysteine) Protein-S-pyrimidine This compound

The hydrolytic stability of sulfonamides has been studied, and while they are generally stable under typical environmental conditions, their cleavage can be induced under specific pH and temperature conditions or, as in this case, by nucleophilic attack. nih.govresearchgate.net The synthesis of the precursor 2-sulfonamidopyrimidines can be achieved through various methods, including the reaction of a 2-chloropyrimidine with a suitable sulfonamide reagent.

The analogous reaction with 2-sulfonylpyrimidines also results in the formation of a sulfinic acid. nih.govrsc.org The rate of these displacement reactions is influenced by the nature of the substituents on the pyrimidine ring. rsc.org

Chemical Reactivity and Transformation Pathways of Pyrimidine 2 Sulfinic Acid and Its Derivatives

Oxidation Chemistry of Pyrimidine-2-sulfinic Acid

The sulfur atom in this compound exists in an intermediate oxidation state, making it susceptible to oxidation to the corresponding sulfonic acid. This transformation is a key reaction pathway for this class of compounds.

Transformation of Sulfinic Acid to Sulfonic Acid Derivatives

The oxidation of this compound to pyrimidine-2-sulfonic acid is a conceptually straightforward process, though specific literature on this exact transformation is sparse. However, the oxidation of analogous sulfur compounds attached to the pyrimidine (B1678525) ring is well-documented. For instance, pyrimidine thioate derivatives have been successfully oxidized to the corresponding sulfonyl compounds using oxidizing agents like hydrogen peroxide in glacial acetic acid. researchgate.net This suggests that similar conditions would be effective for the oxidation of the sulfinic acid.

Generally, the oxidation of sulfinic acids to sulfonic acids can be achieved using a variety of common oxidizing agents, including:

Hydrogen Peroxide: A common and relatively mild oxidizing agent.

Potassium Permanganate: A strong oxidizing agent.

Peroxy acids (e.g., m-CPBA): Effective for various sulfur oxidations.

The general transformation can be represented as follows:

Figure 1: General scheme for the oxidation of this compound to Pyrimidine-2-sulfonic acid.

Mechanistic Analysis of Oxidative Processes

The mechanism of oxidation of sulfinic acids to sulfonic acids generally involves the direct attack of the oxidizing agent on the sulfur atom. In the case of hydrogen peroxide, the reaction is believed to proceed through a nucleophilic attack of the sulfur atom on the peroxide oxygen, followed by proton transfer.

Sulfinic acids are also known to undergo disproportionation, a reaction in which two molecules of the sulfinic acid react to form a sulfonic acid and a thiosulfonate. This process is thought to involve the formation of a sulfinyl sulfone intermediate. While this is a potential pathway, direct oxidation by a strong oxidizing agent is generally the more controlled and synthetically useful method.

Reduction Chemistry of this compound

The reduction of sulfinic acids can, in principle, lead to the formation of sulfenic acids, disulfides, or thiols. However, the literature on the chemical reduction of this compound is notably scarce. The reduction of sulfinic acids is generally less common than their oxidation.

Potential reducing agents that could be explored for this transformation include:

Triphenylphosphine/Iodine: This system has been shown to reduce arenesulfonic acids to arenethiols. oup.com

Metal Hydrides (e.g., LiAlH4): These are powerful reducing agents, but their lack of selectivity could lead to the reduction of the pyrimidine ring as well.

In a biological context, the reduction of cysteine sulfinic acid is an important enzymatic process, but this is not directly applicable to general chemical synthesis. nih.gov The development of selective chemical methods for the reduction of this compound remains an area for further investigation.

Nucleophilic and Electrophilic Reactivity of the this compound Moiety

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This makes the carbon atoms of the ring, particularly at positions 2, 4, and 6, electrophilic and susceptible to nucleophilic attack. wikipedia.org Conversely, the sulfinic acid group can exhibit both nucleophilic and electrophilic character.

The sulfinate anion, formed upon deprotonation of the sulfinic acid, is a potent nucleophile. The lone pair on the sulfur atom can attack electrophilic centers. For instance, sulfinate anions can displace leaving groups in nucleophilic aromatic substitution reactions. A patent describes the displacement of a leaving group from the 2-position of a pyrimidine by a sulfinic acid, highlighting the nucleophilic character of the sulfinate. chez-alice.fr

The sulfur atom of the sulfinic acid can also act as an electrophile, particularly when protonated or activated. However, this reactivity is less common compared to its nucleophilic character. The electron-withdrawing nature of the pyrimidine ring would further enhance the electrophilicity of the sulfur atom. 2-Sulfonylpyrimidines, which are closely related, are known to be effective electrophiles that react with thiols, releasing a sulfinic acid as a leaving group. tandfonline.comacs.org

Acid-Base Properties and Protonation Equilibria in this compound Systems

The acid-base properties of this compound are determined by both the pyrimidine ring and the sulfinic acid group. Pyrimidine itself is a weak base, with the pKa of its conjugate acid being approximately 1.23. bhu.ac.in The presence of the second nitrogen atom significantly reduces the basicity compared to pyridine (B92270). chemicalbook.com

Sulfinic acids are generally more acidic than their carboxylic acid counterparts. The pKa of benzenesulfinic acid, for example, is around 2.0. The electron-withdrawing nature of the pyrimidine ring is expected to increase the acidity of the sulfinic acid group in this compound, likely resulting in a pKa value lower than 2.

The protonation equilibria of this compound would involve the protonation of the ring nitrogen atoms and the deprotonation of the sulfinic acid group. At very low pH, both the ring nitrogen and the sulfinic acid group would be protonated. As the pH increases, the sulfinic acid would deprotonate first, followed by the deprotonation of the pyrimidine ring's conjugate acid. The exact pKa values for these equilibria have not been reported in the literature, but they can be estimated based on the properties of similar compounds.

Table 1: Estimated pKa Values for this compound Equilibria

EquilibriumEstimated pKa
Pyrimidine-N-H+ ⇌ Pyrimidine-N~1.0 - 1.5
-SO2H ⇌ -SO2-< 2.0

Note: These are estimated values based on the properties of pyrimidine and aryl sulfinic acids.

Radical Reactions and Spin Trapping with this compound

Sulfinic acids are known precursors to sulfonyl radicals upon one-electron oxidation. nih.gov These highly reactive intermediates can participate in a variety of radical reactions, including addition to double and triple bonds. nih.gov It is expected that this compound would similarly form the pyrimidine-2-sulfonyl radical upon oxidation.

The formation of such transient radical species can be studied using Electron Paramagnetic Resonance (EPR) spectroscopy in conjunction with a technique called spin trapping. bruker.com In spin trapping, a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be observed by EPR. nih.gov Common spin traps include nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). nih.gov

While no specific EPR or spin-trapping studies have been reported for this compound, the general methodology is well-established for other sulfur-centered radicals. nih.gov An experiment to detect the pyrimidine-2-sulfonyl radical would involve the in-situ generation of the radical in the presence of a spin trap, followed by EPR analysis of the resulting adduct. The hyperfine coupling constants of the EPR spectrum of the adduct would provide information about the structure of the trapped radical.

Table 2: Common Spin Traps and Their Application

Spin TrapStructureTypical Radicals Trapped
5,5-Dimethyl-1-pyrroline N-oxide (DMPO)DMPO StructureOxygen- and carbon-centered radicals, some sulfur-centered radicals
Phenyl N-tert-butylnitrone (PBN)PBN StructureCarbon-centered radicals
5-Diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO)DEPMPO StructureSulfur-centered radicals

This table provides examples of common spin traps and is not exhaustive.

Derivatives and Analogs of Pyrimidine 2 Sulfinic Acid: Design and Synthesis

Structure-Activity Relationship (SAR) Studies in Pyrimidine-2-sulfinic Acid Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences the reactivity of pyrimidine-based compounds. For analogs of this compound, these studies primarily focus on the 2-sulfonylpyrimidine precursors, which react with nucleophiles (like thiols) to release the corresponding sulfinic acid. nih.gov

Research has systematically investigated how substituents on the pyrimidine (B1678525) ring modulate the rate of this reaction. The key findings from these studies are:

Electronic Effects : The introduction of electron-withdrawing groups (EWGs) at the 4-, 5-, or 6-positions of the pyrimidine ring generally increases the electrophilicity of the C-2 carbon, accelerating the rate of nucleophilic aromatic substitution (SNAr) and subsequent release of the sulfinic acid. nih.gov Conversely, electron-donating groups (EDGs) tend to slow down the reaction. nih.gov

Positional Influence : Substitution at the 5-position of the pyrimidine ring has been shown to have the most significant impact on reactivity. acs.org For instance, a nitro group (-NO₂) at the 5-position dramatically increases the reaction rate. nih.gov

Leaving Group : The nature of the sulfonyl group (e.g., methylsulfonyl vs. other alkyl or aryl sulfonyls) also influences reactivity, although modifications to the pyrimidine ring itself often provide a broader and more predictable range of tuning. The sulfonyl group is a superior leaving group compared to halides (e.g., chloro) or methylthio groups, which are often unreactive under similar conditions. acs.org

Aromatic System Alterations : Replacing the pyrimidine ring with other nitrogen-containing heterocycles has a profound effect. Substituting it with a 1,3,5-triazine (B166579) drastically increases reactivity, while replacement with a 1,4-pyrazine can eliminate reactivity entirely. acs.org

These SAR insights allow for the rational design of pyrimidine-based reagents with tailored reactivity for specific biological targets. acs.orgnih.gov

Table 1: Effect of Substituents on the Reactivity of 2-Sulfonylpyrimidine Analogs

Position Substituent Type Example Substituent Effect on Reactivity with Thiols Reference
5 Strong EWG -NO₂ Drastic acceleration nih.gov
5 EWG -CF₃ Significant acceleration nih.govacs.org
4 EDG -NH₂ Deceleration acs.org
4 EDG -OMe Deceleration nih.gov
Ring Heterocycle 1,3,5-Triazine Drastic acceleration acs.org
Ring Heterocycle 1,4-Pyrazine Deactivation acs.org

Synthetic Strategies for Substituted this compound Derivatives

The synthesis of pyrimidine-2-sulfinic acids is almost exclusively approached via the synthesis of their more stable and synthetically versatile sulfonyl precursors (e.g., 2-sulfonylpyrimidines). General strategies often begin with commercially available pyrimidine building blocks. researchgate.netgsconlinepress.com A common pathway involves the conversion of a 2-mercaptopyrimidine (B73435) or a 2-chloropyrimidine (B141910).

A typical sequence for preparing a 2-sulfonylpyrimidine involves:

Thiolation/Thioetherification : Starting from a 2-chloropyrimidine, a thioether is introduced at the 2-position via nucleophilic substitution with a thiol, such as sodium thiomethoxide.

Oxidation : The resulting 2-(methylthio)pyrimidine (B2922345) is then oxidized to the corresponding 2-(methylsulfonyl)pyrimidine. This oxidation is a critical step and can be achieved using various oxidizing agents, with m-Chloroperbenzoic acid (m-CPBA) being a common choice. nih.gov

These straightforward and scalable synthetic routes allow for the generation of a diverse library of substituted 2-sulfonylpyrimidines, which serve as direct precursors to this compound upon reaction. acs.org

The synthesis of this specific analog involves building the 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, followed by functionalization at the 2-position. The pyrrolo[2,3-d]pyrimidine scaffold is a key component in many biologically active molecules. google.comnih.govnih.gov

A representative synthetic approach would be:

Core Synthesis : The synthesis often starts from a substituted pyrrole (B145914) which is then cyclized to form the fused pyrimidine ring. Alternatively, a substituted pyrimidine, such as 4,6-dichloropyrimidine, can be used as a starting point to build the pyrrole ring. researchgate.net

Introduction of the 4-Amino Group : The 4-amino group is typically introduced by displacing a suitable leaving group, such as a chlorine atom, at the 4-position with ammonia (B1221849) or a protected amine equivalent.

Functionalization at the 2-Position : To obtain the target sulfinic acid precursor, a sulfur-containing group must be introduced at the 2-position. If not present from the start, this can be accomplished by converting a 2-halopyrrolo[2,3-d]pyrimidine to a 2-thioether.

Oxidation to Sulfone : The final step in generating the reactive precursor is the oxidation of the 2-thioether to the 2-sulfonyl derivative, which can then generate 4-Amino-7H-pyrrolo[2,3-d]this compound upon reaction with a nucleophile.

This class of compounds features a triazolopyrimidine core, a fused heterocyclic system with distinct electronic properties. nih.govcardiff.ac.uk The development of these analogs focuses on constructing this specific scaffold and then introducing the sulfonyl functionality. The key intermediate for this series is the corresponding sulfonyl chloride. chemspider.com

A general synthetic pathway includes:

Triazole Formation : The synthesis often begins with a 5-amino-1,2,4-triazole derivative. cardiff.ac.uk

Pyrimidine Ring Cyclization : This triazole intermediate is then reacted with a β-dicarbonyl compound or its equivalent to construct the fused pyrimidine ring. For example, condensation with a suitable diketone in acid can yield the nih.govacs.orgwur.nltriazolo[1,5-c]pyrimidine core. cardiff.ac.uk The specific ethoxy and fluoro substituents would be incorporated into these building blocks.

Introduction of the Sulfonyl Group : The 2-position of the triazolopyrimidine ring is functionalized to introduce the sulfonyl group. A common precursor is the corresponding thione (C=S), which can be synthesized directly or from other intermediates. adventbio.com

Conversion to Sulfonyl Chloride : The thione can be oxidized to a sulfonyl chloride, a highly reactive intermediate that is a direct precursor to the desired sulfinic acid and can be used to synthesize other sulfonyl derivatives. chemspider.com

Heterocyclic Ring Modifications Incorporating the Sulfinic Acid Functionality

Modifying the core heterocyclic ring while retaining the sulfinic acid (or sulfonyl precursor) at a key position is a powerful strategy to modulate chemical properties. nih.gov Research has shown that replacing the pyrimidine ring with other six-membered nitrogen-containing heterocycles has a dramatic impact on the reactivity of the C-2 sulfonyl group. acs.org

A comparative study revealed the following:

Pyrimidine : Serves as the benchmark scaffold, offering a balance of stability and reactivity that can be finely tuned. acs.org

1,4-Pyrazine : When the pyrimidine ring was replaced by a 1,4-pyrazine, the resulting 2-sulfonylpyrazine was found to be completely unreactive towards thiols under standard conditions. acs.org

Quinazoline (B50416) : A quinazoline analog, which is a fusion of a pyrimidine and a benzene (B151609) ring, showed a marginal increase in reactivity compared to the parent pyrimidine. acs.org

1,3,5-Triazine : In contrast, replacing the pyrimidine with a 1,3,5-triazine ring resulted in a drastic acceleration of the reaction rate, creating a highly reactive species. acs.org

This demonstrates that the number and position of nitrogen atoms within the aromatic ring are critical determinants of the electrophilicity at the carbon atom bearing the sulfonyl group.

Mechanistic Studies of Pyrimidine 2 Sulfinic Acid and Its Derivatives in Biological Systems Non Clinical

Investigation of Reactive Oxygen Species (ROS) Scavenging Mechanisms

The antioxidant capabilities of pyrimidine (B1678525) derivatives are a significant area of non-clinical research. These compounds demonstrate the ability to neutralize reactive oxygen species (ROS), which are implicated as pathological mediators in numerous conditions. nih.gov The investigation into these mechanisms often involves assessing the compound's ability to inhibit enzymes that produce ROS or to directly scavenge these reactive molecules.

One common method to evaluate this free radical scavenging effect is by measuring the inhibition of xanthine (B1682287) oxidase (XO), an enzyme that generates superoxide (B77818) radicals and hydrogen peroxide during purine (B94841) metabolism. nih.gov For instance, studies on 2-mercaptopyrimidine (B73435), a related thiol-containing pyrimidine, have shown its capacity to inhibit XO. nih.gov

Further mechanistic insights come from electron spin resonance (ESR) spectroscopy, which can detect specific radical species. Using the spin-trapping agent 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), research has demonstrated that 2-mercaptopyrimidine can significantly inhibit the formation of the DMPO-OOH adduct, indicating scavenging of superoxide radicals (O₂⁻•). nih.gov It also shows an ability to reduce hydroxylation, suggesting it can neutralize hydroxyl radicals (•OH). nih.gov

The ROS scavenging activity is not limited to a single derivative. Various analogs, including benzimidazothiazolone and 2-MBI derivatives, have also shown potent antioxidant effects against radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and those generated in the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. researchgate.net Certain pyrimidine derivatives have been specifically shown to reduce free radical levels in cellular models of inflammation, confirming their antioxidant properties. nih.gov

Table 1: Inhibitory and Scavenging Activity of Pyrimidine Derivatives

Compound/Derivative Assay/Target Result Reference
2-mercaptopyrimidine Xanthine Oxidase Inhibition IC₅₀ = 136.14 µM; Kᵢ = 62.46 µM nih.gov
2-mercaptopyrimidine DMPO-OOH Formation (Superoxide) 64.78% inhibition at 500 µM nih.gov
2-mercaptopyrimidine Hydroxylation (Hydroxyl Radical) 37.29% inhibition at 500 µM nih.gov
Pyrimidine Derivatives L1 & L2 ROS Levels (LPS-stimulated THP-1 cells) Dose-dependent reduction in free radicals nih.gov

Molecular Interactions with Nucleic Acids

Oxidative stress poses a significant threat to the integrity of nucleic acids. Reactive oxygen species can induce various forms of damage to DNA and RNA, leading to mutations and cellular dysfunction. nih.govnih.gov One of the primary mechanisms by which this damage occurs is through the oxidation of nucleobases. nih.gov A key marker for this type of damage is the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) from the oxidation of guanine (B1146940) residues in DNA. nih.govnih.gov

Transversion mutations, where a purine base is replaced by a pyrimidine or vice versa (e.g., Guanine → Thymine), can have more significant structural and functional consequences than transition mutations. nih.gov These types of mutations can substantially alter the local DNA structure, such as the width of the minor groove and the DNA roll, which can in turn affect the binding of transcription factors and disrupt gene regulation. nih.gov

A well-established pathway for G>T transversion mutations involves the oxidative damage product 8-hydroxy-2'-deoxyguanosine (8-OHdG). nih.gov During DNA replication, the presence of 8-OHdG can cause DNA polymerase to misread the base and incorrectly insert an adenine (B156593) opposite it, leading to a G:C to T:A transversion in the subsequent round of replication.

The mechanism by which pyrimidine-2-sulfinic acid and its antioxidant derivatives could reduce the frequency of G>T transversions is directly linked to their ROS-scavenging capabilities. By neutralizing the reactive oxygen species responsible for oxidizing guanine to 8-OHdG, these compounds would mechanistically prevent the initial mutagenic lesion from forming. nih.govnih.gov This preventative action at the pre-mutational stage—blocking the formation of 8-OHdG—is the core mechanism for reducing the incidence of these specific oxidative stress-induced transversion mutations.

Enzymatic Biotransformation Pathways of this compound Analogs (in vitro/animal models)

The metabolism of pyrimidine derivatives is a critical factor in their biological activity and is influenced by various enzymatic pathways. In drug development, understanding these transformations is essential, as they can lead to activation, inactivation, or the generation of toxic metabolites. researchgate.net

One key enzyme involved in the metabolism of azaheterocyclic compounds, including certain pyrimidine analogs, is aldehyde oxidase (AO). researchgate.net AO is a non-CYP enzyme that catalyzes the oxidation of nitrogen-containing heterocyclic rings. For instance, research on imidazo[1,2-a]pyrimidine (B1208166) analogs has focused on modifying the core structure to block or reduce AO-mediated oxidation, which can be a source of high metabolic clearance. researchgate.net Strategies to mitigate this include the introduction of electron-donating groups (EDGs) like methoxy (B1213986) or morpholino substituents onto the pyrimidine ring, which can reduce the binding affinity between the enzyme and the substrate. researchgate.net

Another fundamental pathway is the de novo biosynthesis and salvage of pyrimidines. Enzymes in this pathway, such as dihydropteroate (B1496061) synthase (DHPS) in microorganisms, are crucial for producing the building blocks for nucleic acids. nih.gov While DHPS is primarily associated with folate synthesis, its inhibition by sulfonamides highlights how drugs can target pyrimidine-related metabolic pathways. nih.gov Studies in various cell types, including human cells and mycoplasma, have characterized the enzymatic activities involved in pyrimidine metabolism, demonstrating the ubiquity and importance of these pathways. cloudfront.netnih.gov The biotransformation of a compound like this compound would likely involve enzymes that act on sulfur-containing moieties as well as those that modify the core pyrimidine ring.

Elucidation of Specific Protein-Ligand Interactions with this compound Derivatives

Derivatives of this compound, particularly those with a sulfonyl group, have been shown to engage in specific and potent interactions with protein targets. A notable mechanism is the targeted covalent inhibition of proteins through the arylation of cysteine residues.

Research on 2-sulfonylpyrimidines (2-SPs) has revealed them to be "thio-click" reagents that can selectively react with cysteine thiols in proteins. acs.org This interaction leads to the formation of a stable covalent bond. A prime example is the interaction with mutants of the tumor suppressor protein p53. The 2-sulfonylpyrimidine PK11000 was found to stabilize thermolabile p53 cancer mutants. acs.org Detailed structural studies using X-ray crystallography have confirmed that these derivatives can S-arylate specific cysteine residues (e.g., C182 and C277) on the p53 protein, thereby modulating its stability and function. acs.org This covalent modification is highly selective for cysteine over other amino acids. acs.org

Beyond covalent interactions, non-covalent binding has also been explored through molecular docking studies. Pyrimidine derivatives have been analyzed for their potential to interact with the active sites of enzymes like human cyclin-dependent kinase-2 (CDK2). nih.gov These studies predict binding energies and specific molecular interactions, such as hydrogen bonds between the pyrimidine's amino groups and amino acid residues like glutamic acid and threonine within the protein's binding pocket. nih.gov Other pyrimidine-based compounds, such as pyrimidine-2,4,6-triones, have been investigated for their ability to bind to and inhibit the aggregation of mutant superoxide dismutase 1 (SOD1), a protein implicated in amyotrophic lateral sclerosis (ALS). nih.gov

Table 2: Predicted Protein-Ligand Interactions for Pyrimidine Derivatives with CDK2 (PDB: 1HCK)

Compound ID Predicted Binding Energy (kcal/mol) Key Interacting Residues (via H-bond) Reference
4a -7.7 Not specified nih.gov
4b -7.4 GLU 12, THR 14 nih.gov
4c -7.9 Not specified nih.gov
4h -7.5 THR 14, ILE 10 nih.gov

Role in Cellular Redox Homeostasis Mechanisms (Non-Clinical Context)

Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species and their removal by antioxidant systems. The reversible oxidation of protein cysteine residues is a key regulatory mechanism in redox-dependent cell signaling. nih.gov The initial product of cysteine oxidation by ROS is often a sulfenic acid (Cys-SOH), a transient but crucial post-translational modification. nih.gov

Pyrimidine derivatives can influence this balance in multiple ways. As established ROS scavengers, they can directly reduce the levels of oxidants, thereby protecting proteins from excessive or unwanted oxidation. nih.govnih.gov This action helps maintain the proper function of redox-sensitive signaling proteins.

Conversely, some pyrimidine derivatives can also perturb the redox balance. For instance, the 2-methylsulfonyl pyrimidine PK11000 was reported to cause a depletion of glutathione (B108866) (GSH), a major cellular antioxidant, and a subsequent accumulation of ROS in certain cancer cell lines. acs.org This suggests that while some derivatives act as antioxidants, others can have pro-oxidant effects, potentially by reacting with and depleting cellular reductants like GSH. The ability of such compounds to form covalent adducts with protein cysteines also directly impacts redox signaling, as it modifies the very residues that are central to sensing and transducing redox signals. acs.orgnih.gov The formation of sulfenic acids on protein cysteines is a highly controlled process, and compounds that can either mimic, block, or alter this modification can profoundly affect cellular processes like proliferation and differentiation. nih.gov

Applications of Pyrimidine 2 Sulfinic Acid in Chemical Synthesis and Research Tools

Pyrimidine-2-sulfinic Acid as a Key Building Block in Pharmaceutical Research (Pre-clinical)

In the realm of pharmaceutical research, the efficient synthesis of novel molecular entities is paramount. Pyrimidine-2-sulfinates have been identified as crucial building blocks, particularly for the late-stage functionalization of complex molecules in drug discovery programs. tcichemicals.com The pyrimidine (B1678525) ring is a privileged scaffold, appearing in a vast number of biologically active compounds and approved drugs. starshinechemical.comgroupecoopsco.com The ability to introduce this moiety or further elaborate on it at a late stage in a synthetic sequence is a powerful strategy for rapidly generating analogues for structure-activity relationship (SAR) studies.

The primary utility of pyrimidine-2-sulfinates in this context is as superior nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. tcichemicals.comrsc.org They serve as stable, solid, and easy-to-handle surrogates for the often unstable and difficult-to-prepare pyrimidine-2-boronic acids. rsc.orgsigmaaldrich.com In these reactions, the pyrimidine-2-sulfinate couples with various aryl or heteroaryl halides, with the sulfinate group being displaced in a process known as desulfinative cross-coupling. tcichemicals.com This method allows for the formation of C-C bonds to construct complex bi-heterocyclic structures, which are of significant interest in medicinal chemistry.

Furthermore, the chemistry of 2-sulfonylpyrimidines, which are synthesized from pyrimidine precursors, is central to the development of covalent inhibitors. In this approach, a 2-sulfonylpyrimidine is designed to react with a specific nucleophilic residue, typically a cysteine, in the active site of a target protein. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, resulting in the formation of a stable covalent bond between the pyrimidine ring and the protein, and the displacement of a sulfinic acid. chemscene.com This strategy has been successfully employed to create potent and selective inhibitors for enzymes like the Werner syndrome helicase (WRN), a target in oncology research. sigmaaldrich.comchemscene.com The displaced sulfinic acid is a key feature of the reaction mechanism that enables the covalent modification.

Table 1: Examples of Preclinical Research Utilizing Pyrimidine-2-sulfinate Chemistry

Research AreaTarget/Compound ClassRole of Pyrimidine-2-sulfinate/derivativeKey FindingReference
OncologyWRN Helicase Inhibitors2-Sulfonylpyrimidine acts as a covalent warhead, displacing sulfinic acid upon reaction with cysteine.Identification of potent covalent inhibitors (e.g., H3B-968, IC₅₀ ~ 10 nM) for a cancer target. sigmaaldrich.comchemscene.com
Drug DiscoveryLate-Stage FunctionalizationSodium pyrimidine-2-sulfinate serves as a stable nucleophilic partner in Pd-catalyzed cross-coupling.Enables efficient synthesis of complex, medicinally relevant linked pyridine-heterocycle building blocks. tcichemicals.comrsc.orgsigmaaldrich.com
Oncologyp53 Cancer Mutants2-Methylsulfonyl pyrimidine (PK11000) used to arylate cysteine residues in mutant p53.Stabilization of thermolabile p53 mutants, demonstrating a potential therapeutic strategy. nih.gov

Utilization in Catalyst Design and Ligand Development

The development of novel ligands is a cornerstone of advancing transition metal catalysis. Bipyridine and other linked heteroaromatic structures are among the most important classes of ligands, capable of coordinating with metals to form catalysts for a vast array of chemical transformations. Pyrimidine-2-sulfinates have become instrumental in the synthesis of these crucial ligands. tcichemicals.comrsc.org

Their application shines in palladium-catalyzed cross-coupling reactions designed to forge connections between different heterocyclic rings. rsc.org For instance, the synthesis of 2,2'-bipyridines, a foundational ligand type, can be challenging using traditional methods involving boronic acids due to reagent instability. rsc.orgsigmaaldrich.com Pyrimidine-2-sulfinates and their pyridine (B92270) analogues provide a robust alternative. tcichemicals.comsigmaaldrich.com In a palladium-catalyzed reaction, a pyrimidine-2-sulfinate can be coupled with a halo-pyridine (or another halo-heterocycle) to generate the desired linked bi-heterocyclic ligand scaffold. rsc.org The sulfinate acts as an efficient, latent nucleophile that is activated by the catalytic system, leading to the desired product with the expulsion of sulfur dioxide.

This methodology is not limited to symmetrical ligands. It allows for the coupling of various heterocycles, including pyrimidines, pyrazines, and quinolines, to produce a diverse library of potential ligands for screening in catalytic applications. rsc.org The resulting ligands can then be used to form transition metal complexes with tailored electronic and steric properties for applications in areas like asymmetric catalysis, C-H activation, and fine chemical synthesis. chemscene.comtcu.edu While the pyrimidine-2-sulfinate is consumed in the process of creating the final ligand, its role as a key intermediate makes it a critical component in the catalyst development pipeline.

Table 2: Application in Ligand Synthesis

Reaction TypeRole of Pyrimidine-2-sulfinateResulting StructureApplication of ProductReference
Palladium-Catalyzed Cross-CouplingNucleophilic coupling partnerLinked bi-heterocycles (e.g., Pyridyl-pyrimidines)Ligands for transition metal catalysts tcichemicals.comrsc.org
Desulfinative Cross-CouplingStable surrogate for pyrimidine-2-boronic acid2,2'-Bipyridine derivativesCommon ligand motif in catalysis rsc.org

Role in the Synthesis of Agrochemical Intermediates (Research Context)

The pyrimidine core is a well-established pharmacophore in the agrochemical industry, forming the structural basis of numerous commercial fungicides, herbicides, and insecticides. nih.govfrontiersin.orgresearchgate.net The synthesis of these complex agricultural products often relies on the step-wise construction and functionalization of the pyrimidine ring.

In a research context, this compound derivatives represent valuable intermediates for accessing novel agrochemical candidates. Their utility mirrors that seen in pharmaceutical research: they are effective partners in cross-coupling reactions used to build the carbon skeleton of the target molecule. wipo.intnih.gov Many modern herbicides and fungicides feature a pyrimidine ring linked to another aromatic or heterocyclic system. nih.gov

For example, the development of new protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides has involved the synthesis of complex pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids. nih.gov The synthesis of such molecules requires robust and versatile methods for linking different cyclic systems. The desulfinative cross-coupling methodology, employing pyrimidine-2-sulfinates, provides a powerful research tool for exploring new chemical space in this area. It allows chemists to readily synthesize a variety of pyrimidine-containing intermediates that can then be converted into potential new agrochemicals for biological screening. frontiersin.org Research has shown that pyrimidine derivatives can be effective in controlling a range of plant pathogens, such as Alternaria alternata and Phomopsis sp., highlighting the importance of developing new synthetic routes to these compounds. nih.govfrontiersin.org

Table 3: Pyrimidine Core in Agrochemicals

Agrochemical ClassExample Compound ClassBiological ActivityRelevance of Synthetic IntermediatesReference
FungicidesPyrimidine derivatives with amide moietiesActive against phytopathogenic fungi like Phomopsis sp.Need for efficient synthesis of pyrimidine building blocks. frontiersin.org
HerbicidesPyrido[2,3-d]pyrimidine-benzoxazinone hybridsProtoporphyrinogen Oxidase (PPO) inhibitionCross-coupling methods are key for synthesizing the hybrid structure. nih.gov
FungicidesGeneral Pyrimidine DerivativesBroad-spectrum antifungal activityPyrimidine skeleton is a key component of many commercial fungicides. nih.gov

Development of this compound-Based Probes for Biochemical Research

Understanding the function and regulation of proteins is a central goal of biochemical research. Chemical probes are small molecules designed to interact with specific proteins, allowing for their study in complex biological systems. The unique reactivity of 2-sulfonylpyrimidines, which generate this compound as a byproduct, has been harnessed to develop a powerful class of covalent probes for cysteine-mediated protein arylation.

This strategy relies on the 2-sulfonylpyrimidine moiety acting as a "warhead." It is relatively stable until it encounters a nucleophilic cysteine residue on a protein. The cysteine's thiol group attacks the C2 position of the pyrimidine ring in a highly selective SNAr reaction. chemscene.com This attack displaces the sulfonyl group as a sulfinic acid, forming a stable, covalent thioether bond between the protein and the pyrimidine-based probe.

This "thio-click" type of reaction is exceptionally useful for several reasons. It is highly chemoselective for cysteine over other amino acids and occurs under mild, biocompatible conditions (neutral pH, aqueous solution). nih.gov Researchers have demonstrated that by fine-tuning the substituents on the pyrimidine ring, the reactivity of the 2-sulfonylpyrimidine warhead can be modulated over several orders of magnitude, allowing for the design of probes with customized reactivity profiles. This approach has been used to selectively label and study proteins, confirm drug-target engagement, and identify reactive cysteines involved in protein function. For example, 2-sulfonylpyrimidines have been used to arylate and stabilize mutant p53 proteins, providing a tool to study this critical tumor suppressor. nih.gov This application establishes derivatives of this compound as indispensable tools for modern chemical biology and biochemical research.

Computational and Theoretical Investigations of Pyrimidine 2 Sulfinic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For pyrimidine-2-sulfinic acid, methods like Density Functional Theory (DFT) are employed to model its electronic landscape. researchgate.net Such studies often use specific functionals and basis sets, for instance, the B3LYP functional with a 6-31+G(d,p) basis set, which has proven effective for accurately describing pyrimidine (B1678525) systems. nih.gov

These calculations can determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfinic acid group, indicating these as potential sites for interaction with electrophiles or for hydrogen bonding.

Quantum chemical methods are also used to predict physicochemical properties like acidity (pKa). By calculating the energy difference between the parent compound and its deprotonated form in a simulated aqueous environment, researchers can obtain reliable pKa estimates, which are vital for understanding the compound's behavior in biological systems. nih.gov

Table 1: Predicted Electronic Properties of this compound (Illustrative)

PropertyValue (Illustrative)Significance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap5.3 eVChemical stability and reactivity
Dipole Moment4.2 DPolarity and intermolecular interactions
Acidity (pKa)~1.5Ionization state at physiological pH

Molecular Dynamics Simulations of this compound Interactions with Biological Macromolecules

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.govmdpi.com This method allows researchers to observe how a ligand like this compound might interact with a biological target, such as a protein or nucleic acid, providing insights into binding mechanisms and conformational changes. ucl.ac.uk

An MD simulation begins with a starting structure of the ligand-protein complex, often obtained from molecular docking. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation engine solves Newton's equations of motion for every atom in the system over a series of very short time steps (femtoseconds), generating a trajectory that reveals the dynamic behavior of the complex. nih.gov

Through MD simulations, one can analyze:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, researchers can assess the stability of the binding pose.

Key Interactions: The simulation trajectory can be analyzed to identify persistent hydrogen bonds, hydrophobic interactions, and salt bridges between this compound and the protein's active site residues.

Conformational Changes: MD can show how the protein and/or the ligand change their shape upon binding. For example, studies on other pyrimidine derivatives have shown how binding can alter the α-helical content of proteins like human serum albumin. nih.gov

Solvent Effects: The role of water molecules in mediating the interaction between the ligand and the protein can be explicitly studied.

These simulations are computationally intensive, but advances in hardware and algorithms are making it possible to simulate biological events on microsecond timescales and beyond, which is often relevant for biological processes. nih.gov

Prediction of Spectroscopic Properties and Conformational Analysis

Computational chemistry is instrumental in predicting the spectroscopic signatures of molecules and exploring their conformational flexibility. For this compound, theoretical calculations can predict vibrational (Infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra. researchgate.net

Conformational Analysis: Molecules are not static; they exist as an ensemble of different shapes or conformers. A potential energy surface (PES) scan can be performed by systematically rotating specific rotatable bonds, such as the C-S bond in this compound, and calculating the energy at each step. This process identifies the most stable, low-energy conformations of the molecule. researchgate.net Studies on related pyrimidine nucleosides have used computational and experimental methods to determine preferences for syn and anti conformations, which are critical for their biological function. nih.gov

Spectroscopic Prediction: Once the stable conformers are identified, their spectroscopic properties can be calculated.

Vibrational Spectra: Frequency calculations using DFT can predict the positions and intensities of IR and Raman bands. This helps in the interpretation of experimental spectra by assigning specific peaks to the vibrational modes of the molecule (e.g., C=N stretching, S=O stretching).

NMR Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule, which are highly sensitive to the local electronic environment and conformation. These predictions are a valuable aid in characterizing synthesized compounds. researchgate.net

UV-Visible Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to the absorption wavelengths observed in UV-Vis spectroscopy.

Table 2: Predicted Spectroscopic Data for this compound's Most Stable Conformer (Illustrative)

SpectrumPredicted Peak / Shift (Illustrative)Assignment
IR (cm⁻¹)~1650Pyrimidine ring C=N stretch
IR (cm⁻¹)~1100S=O asymmetric stretch
¹³C NMR (ppm)~160C2 (carbon attached to sulfinic acid)
¹H NMR (ppm)~8.8H4/H6 protons on the pyrimidine ring
UV-Vis (nm)~265π → π* transition

Reaction Mechanism Modeling using Computational Chemistry

Understanding how a molecule is formed or how it participates in a chemical reaction is crucial for its synthesis and application. Computational chemistry allows for the detailed modeling of reaction mechanisms, providing insights into transition states and reaction energetics that are often inaccessible to direct experimental measurement. mdpi.com

For this compound, one could model its synthesis, for example, by the oxidation of pyrimidine-2-thiol (B7767146). Using DFT methods, researchers can map out the entire reaction pathway. nih.gov This involves:

Locating Stationary Points: Calculating the optimized geometries and energies of the reactants, products, any intermediates, and the transition states that connect them.

Calculating Activation Energies: The energy difference between a transition state and the reactants gives the activation energy barrier, which determines the reaction rate. A lower barrier implies a faster reaction.

Visualizing Transition States: The geometry of the transition state reveals the critical point of bond-making and bond-breaking. Vibrational frequency analysis is used to confirm a true transition state, which has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

Theoretical studies on the formation of related pyrido[2,3-d]pyrimidines have successfully elucidated complex multi-step reaction mechanisms, identifying the rate-determining step and providing a comprehensive understanding of the reaction kinetics and thermodynamics. nih.gov Such models can also explore the role of catalysts or different solvent environments on the reaction outcome. researchgate.net

In Silico Screening and Design of Novel this compound Derivatives

In silico techniques are pivotal in modern drug discovery for designing and screening novel bioactive compounds. biotech-asia.org Starting with the this compound scaffold, computational methods can be used to create and evaluate a virtual library of derivatives with potentially improved activity, selectivity, or pharmacokinetic properties.

The process typically involves several stages:

Library Design: A virtual library is created by computationally adding a variety of functional groups to the core structure of this compound.

Molecular Docking: This is a key technique where each derivative in the library is computationally "docked" into the binding site of a specific protein target. Docking algorithms predict the preferred binding pose and estimate the binding affinity, often expressed as a docking score. researchgate.netresearchgate.net Derivatives with the best scores are prioritized.

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov Once a reliable model is built, it can be used to predict the activity of newly designed derivatives without the need for experimental testing.

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds. This helps to filter out candidates that are likely to have poor drug-like properties (e.g., low oral bioavailability, high toxicity) early in the discovery process. nih.govnih.gov

This multi-faceted in silico approach accelerates the design-test-redesign cycle, saving significant time and resources by focusing experimental efforts on the most promising candidates. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques in Research Contexts

Application of High-Performance Liquid Chromatography (HPLC) for Compound Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of pyrimidine (B1678525) derivatives. researchgate.net In the context of Pyrimidine-2-sulfinic acid, reversed-phase HPLC (RP-HPLC) is the most common modality. This method separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase (typically C8 or C18 silica (B1680970) gel columns) and a polar mobile phase. researchgate.net

The analysis of this compound and related compounds often involves a mobile phase consisting of an aqueous buffer (such as acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. nih.govresearchgate.net The pH of the buffer is a critical parameter, as it influences the ionization state of the acidic sulfinic acid group and any basic nitrogen atoms in the pyrimidine ring, thereby affecting retention time. nih.gov For instance, optimal separation of various purine (B94841) and pyrimidine bases has been achieved at a pH of around 4.0 using an acetate buffer. nih.govresearchgate.net Gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to ensure the efficient elution of all components in a complex mixture, especially during reaction monitoring. acs.org Detection is typically accomplished using a UV-Vis detector, leveraging the chromophoric nature of the pyrimidine ring. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Pyrimidine Derivatives

Parameter Condition Rationale/Application
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) Provides excellent separation for a wide range of polar and nonpolar analytes, suitable for pyrimidine derivatives. researchgate.net
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile Acidified mobile phase ensures consistent ionization of the analyte, leading to sharp, reproducible peaks. acs.orgnih.gov
Flow Rate 1.0 mL/min A standard flow rate that provides a good balance between analysis time and separation efficiency. researchgate.net
Detection UV-Vis at 254 nm or Diode Array Detector (DAD) The pyrimidine ring exhibits strong UV absorbance, allowing for sensitive detection. A DAD can provide spectral information to aid in peak identification.
Column Temp. 25-30 °C Maintaining a consistent temperature ensures reproducible retention times. researchgate.net

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Mass Spectrometry (MS) for Structural Confirmation and Degradation Product Identification

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, providing definitive structural confirmation. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be analyzed in its intact form, typically as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. nih.gov

In research, MS is particularly valuable for studying reaction mechanisms. For example, in nucleophilic aromatic substitution (SNAr) reactions involving 2-sulfonylpyrimidines, the sulfinic acid moiety acts as a leaving group. acs.orgnih.gov ESI-MS can be used to analyze the reaction mixture to confirm the covalent modification of a substrate (such as a protein) by observing a mass increase corresponding to the addition of the pyrimidine group, which simultaneously validates the displacement of the this compound. acs.orgnih.gov

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. By inducing fragmentation of the molecular ion, a characteristic pattern of daughter ions is produced, which can be pieced together to confirm the structure of the parent molecule and identify unknown degradation products or metabolites. sapub.org The fragmentation of pyrimidine derivatives often involves characteristic losses of small molecules and decomposition of the heterocyclic ring. sapub.org

Table 2: Application of ESI-MS in Reaction Monitoring

Experiment Analyte Expected m/z Observation/Interpretation
Structural Confirmation This compound [M-H]⁻ at m/z 143.0 Detection of the deprotonated molecular ion in negative ion mode to confirm molecular weight.
Reaction Monitoring Cysteine-containing peptide + 2-Pyrimidyl-X Peptide mass + 79.05 Loss of the sulfinic acid group (mass ~144) and addition of the pyrimidine moiety (mass ~79) to the peptide.

| Protein Modification | WRN Helicase Domain + H3B-859 (a 2-sulfonylpyrimidine) | 51026.6 Da (unmodified) -> 51279.6 Da (modified) | A mass shift of +253 Da confirms the covalent addition of the pyrimidine adduct and the departure of the corresponding sulfinic acid leaving group. acs.orgnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, ¹H NMR and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum, the protons on the pyrimidine ring would appear as distinct signals in the aromatic region (typically δ 7.0-9.5 ppm). nih.govresearchgate.net The chemical shift and coupling patterns (multiplicity) of these protons would confirm their relative positions on the ring. For example, the proton at the C5 position would likely appear as a triplet, coupling to the protons at C4 and C6. The proton of the sulfinic acid group (-SO₂H) would be expected to be a broad singlet with a chemical shift that could vary depending on the solvent and concentration. The formation of a sulfinic acid as a product in a reaction can be unambiguously confirmed by its characteristic signal; for instance, methanesulfinic acid appears around δ 2.3 ppm. nih.govacs.org

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the pyrimidine ring and the carbon directly attached to the sulfur atom. These chemical shifts are highly sensitive to the electronic environment, providing further confirmation of the molecular structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, definitively assigning each signal.

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

Nucleus Position Predicted Chemical Shift (ppm) Multiplicity (¹H NMR) Notes
¹H H-4, H-6 ~9.0 - 9.2 Doublet These protons are equivalent and coupled to H-5. Their downfield shift is due to the electron-withdrawing effect of the ring nitrogens. nih.govacs.org
¹H H-5 ~7.8 - 8.0 Triplet This proton is coupled to both H-4 and H-6. nih.govacs.org
¹H -SO₂H Variable (broad) Singlet The chemical shift is dependent on solvent, temperature, and concentration.
¹³C C-2 ~165 - 170 - Carbon directly attached to the sulfinyl group, expected to be significantly downfield.
¹³C C-4, C-6 ~158 - 160 - Equivalent carbons deshielded by adjacent nitrogen atoms.

| ¹³C | C-5 | ~125 - 130 | - | The most upfield carbon in the pyrimidine ring. |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unequivocal proof of structure by yielding exact bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction analysis would reveal the conformation of the molecule and the nature of its intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. While no crystal structure for this compound is publicly available, analysis of related pyrimidine structures is common in medicinal chemistry to understand ligand-protein interactions. nih.gov Such an analysis for this compound would provide invaluable data on its solid-state properties.

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Example Value Description
Chemical Formula C₄H₄N₂O₂S The elemental composition of the molecule.
Formula Weight 144.15 g/mol The molecular weight of the compound.
Crystal System Monoclinic Describes the symmetry of the unit cell. Other common systems include Orthorhombic and Triclinic. researchgate.net
Space Group P2₁/c A specific description of the symmetry elements within the crystal. researchgate.net
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 7.1 Åα = 90°, β = 95°, γ = 90° The dimensions and angles of the smallest repeating unit of the crystal lattice.
Volume 609.1 ų The volume of the unit cell.
Z 4 The number of molecules in the unit cell.

| Density (calculated) | 1.57 g/cm³ | The calculated density of the crystal. |

Advanced Spectrophotometric Techniques for Reaction Monitoring and Photolytic Studies

UV-Visible spectrophotometry is a straightforward yet effective technique for quantitative analysis and reaction monitoring. nih.gov The pyrimidine ring system contains a π-conjugated system that absorbs UV light, giving it a characteristic absorbance spectrum. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte.

This property can be exploited to monitor the progress of a reaction involving this compound. If the starting materials, intermediates, and products have distinct UV spectra, the reaction can be followed by measuring the change in absorbance at a specific wavelength over time. This allows for the determination of reaction kinetics.

More advanced spectrophotometric methods could involve photolytic studies to investigate the stability of this compound under UV irradiation. Furthermore, colorimetric assays can be designed for specific applications. For example, the formation of the acidic sulfinic acid group in a reaction causes a change in pH. This change can be monitored using pH-sensitive dyes or, in more advanced systems, DNA-modified gold nanoparticles that change color in response to specific pH ranges, providing a visual method for reaction monitoring or endpoint determination. acs.org

Table 5: Compounds Mentioned in the Article

Compound Name
This compound
Methanol
Acetonitrile
Formic Acid
2-Sulfonylpyrimidine
Methanesulfinic acid
WRN Helicase Domain
H3B-859

Emerging Research Areas and Future Perspectives for Pyrimidine 2 Sulfinic Acid

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on the condensation of carbonyl compounds with amines. gsconlinepress.com However, modern organic synthesis is increasingly focused on developing more efficient, selective, and environmentally benign methodologies. Research into pyrimidine-2-sulfinic acid synthesis is moving beyond classical methods to embrace innovative strategies.

Key areas of exploration include:

Deconstruction-Reconstruction Strategies: A novel approach involves the transformation of existing pyrimidine-containing compounds into N-arylpyrimidinium salts. These salts can be cleaved to form a reactive three-carbon iminoenamine building block, which can then be recyclized with various reagents to create a diverse range of new pyrimidine structures. nih.gov This method offers a powerful way to diversify pyrimidine scaffolds from a common intermediate.

Multicomponent Reactions (MCRs): MCRs are highly valued for their efficiency and sustainability, as they combine three or more reactants in a single step to form a complex product, often with high atom economy. organic-chemistry.orgresearchgate.net The development of MCRs, potentially catalyzed by novel materials like nano-catalysts or supported acids, for the direct synthesis of functionalized this compound derivatives is a significant goal. orientjchem.orgmdpi.com For instance, a three-component reaction of ketones, ammonium (B1175870) acetate (B1210297), and N,N-dimethylformamide dimethyl acetal (B89532) under metal-free conditions has proven effective for synthesizing a broad range of substituted pyrimidines. organic-chemistry.org

Oxidative Approaches: The controlled oxidation of pyrimidine-2-thiol (B7767146) derivatives presents a direct route to pyrimidine-2-sulfinic acids. Studies on the sulfoxidation of pyrimidine thioates using reagents like hydrogen peroxide in acetic acid have successfully yielded related pyrimidine sulfonyl compounds. researchgate.net Refining these oxidative methods to selectively stop at the sulfinic acid stage is a key challenge and an active area of research.

Sustainable Catalysis: The use of eco-friendly and reusable catalysts is a major trend. researchgate.net This includes employing solid acid catalysts, such as sulfonic acid-functionalized silica (B1680970) or titania, which can facilitate cyclization and condensation reactions under milder, often solvent-free, conditions. mdpi.com Research is also exploring the use of iridium-catalyzed multicomponent synthesis from alcohols, representing a dehydrogenation-driven pathway to pyrimidines. organic-chemistry.org

Table 1: Modern Synthetic Approaches for Pyrimidine Derivatives

Synthetic StrategyDescriptionKey AdvantagesReference
Multicomponent Reactions (MCRs)Three or more reactants are combined in a one-pot synthesis to form a complex product.High efficiency, atom economy, reduced waste, operational simplicity. organic-chemistry.orgresearchgate.net
Deconstruction-ReconstructionConversion of a parent pyrimidine into a reactive intermediate for subsequent recyclization into diverse analogs.Allows for late-stage diversification of complex molecules. nih.gov
Oxidative AnnulationFormation of the pyrimidine ring through an oxidative cyclization process, using a one-carbon source.Tolerates a wide range of functional groups. organic-chemistry.org
Sustainable CatalysisUse of reusable or environmentally benign catalysts (e.g., solid acids, transition metals) to promote ring formation.Eco-friendly, catalyst can be recycled, often milder reaction conditions. researchgate.netmdpi.com

Development of Advanced Functional Materials Incorporating this compound Motifs

The pyrimidine nucleus is a valuable scaffold in materials science, finding use in fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers. nih.gov The incorporation of the this compound moiety can impart unique properties, leading to the development of advanced functional materials.

Bioconjugation and Biomaterials: The sulfonyl group, a close relative of the sulfinic acid group, has been identified as an excellent leaving group in the arylation of thiols. acs.org Specifically, 2-sulfonylpyrimidines (which can be synthesized from pyrimidine-2-sulfinic acids) react selectively with cysteine residues in proteins. acs.org This "thio-click" reactivity allows for the precise modification of proteins and the development of antibody-polymer conjugates, enhancing therapeutic efficacy and stability. acs.orgresearchgate.net This opens the door for using this compound derivatives as linkers in antibody-drug conjugates (ADCs) or for creating functionalized hydrogels for tissue engineering.

Catalytic Materials: Solid materials functionalized with sulfonic acid groups are well-established as efficient and reusable acid catalysts for a variety of organic transformations, including the synthesis of heterocycles and biofuels. mdpi.com By analogy, immobilizing this compound onto supports like silica, titania, or zirconia could yield novel solid acid catalysts. mdpi.com The pyrimidine ring itself could modulate the catalytic activity or provide additional binding sites for substrates.

Sensors and Optoelectronics: The electronic properties of the pyrimidine ring can be tuned by substituents. The sulfinic acid group, being electron-withdrawing, can influence the photophysical properties of the pyrimidine core. This could be exploited in the design of chemosensors, where the interaction of an analyte with the sulfinic acid group would trigger a change in fluorescence or color. For instance, organic transistors functionalized with specific self-assembled monolayers have been shown to be ultra-sensitive sensors for various analytes. researchgate.net

Integration of this compound Chemistry with Supramolecular Assembly Principles

Supramolecular chemistry, which involves the study of non-covalent interactions, provides a powerful bottom-up approach to constructing complex, ordered structures. The pyrimidine ring is an excellent building block for supramolecular assembly due to its multiple hydrogen bond donor and acceptor sites. nih.govresearchgate.net

The this compound group is particularly interesting for crystal engineering and supramolecular design because it can act as both a strong hydrogen bond donor (from the -OH group) and acceptor (from the oxygen atoms). Research has shown that pyrimidine derivatives readily form predictable hydrogen-bonding patterns, known as supramolecular synthons, with complementary molecules like carboxylic acids and sulfonates. nih.gov

A common and robust motif is the R₂²(8) ring, which involves a pair of self-complementary hydrogen bonds. nih.govresearchgate.net In systems involving 5-fluorocytosine (B48100) and sulfanilic acid, complex hydrogen-bonded ribbons and sheets are formed, creating higher-order architectures. nih.govresearchgate.net The sulfinic acid group can participate in similar interactions, leading to the formation of well-defined supramolecular aggregates. By choosing appropriate co-formers, it is possible to design and create novel cocrystals and salts with specific network topologies and properties. nih.govnih.gov

Table 2: Supramolecular Synthons in Pyrimidine-Based Assemblies

Synthon TypeInteracting GroupsResulting MotifSignificanceReference
HomosynthonN-H···O (e.g., between two cytosine molecules)R₂²(8) ringForms self-complementary base pairs, leading to tapes or ribbons. nih.gov
HomosynthonN-H···N (e.g., between two aminopyrimidine molecules)R₂²(8) ringCreates stable base-pairing interactions. nih.gov
HeterosynthonAcid O-H···N (pyrimidine ring) and N-H···O (acid carbonyl)R₂²(8) ringPrimary interaction for forming cocrystals between pyrimidines and carboxylic acids. researchgate.net
Multi-point RecognitionN-H···O (pyrimidine-sulfonate)R₄⁴(22) and R₆⁶(36) ringsGenerates large, complex, and stable hydrogen-bonded networks. nih.govresearchgate.net

Interdisciplinary Research at the Interface of Chemistry, Biology, and Computational Science

The future of research on this compound lies at the intersection of multiple scientific disciplines. This interdisciplinary approach is crucial for translating fundamental chemical knowledge into practical applications.

Interface with Biology: As mentioned, the reactivity of 2-sulfonylpyrimidines (derived from the corresponding sulfinic acid) makes them powerful tools for chemical biology. acs.org They allow for the site-specific arylation of cysteine residues, which can be used to stabilize proteins, probe their function, or construct advanced biotherapeutics. acs.org Systematic studies of the structure-reactivity relationships, where the electronics of the pyrimidine ring are modulated by various substituents, have enabled the tuning of reaction rates over nine orders of magnitude, allowing for precise control over the biological modification process. acs.org

Interface with Computational Science: Quantum chemical calculations and quantitative structure-activity relationship (QSAR) models are invaluable for predicting the properties of new molecules, thereby guiding synthetic efforts. nih.gov For pyrimidine derivatives, density-functional theory (DFT) calculations have been successfully used to estimate their acid dissociation constants (pKa). nih.gov This is critical for understanding how this compound will behave in different pH environments, such as physiological conditions. Computational modeling can also be used to simulate supramolecular interactions, predict crystal structures, and guide the design of functional materials, accelerating the discovery process. nih.gov

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